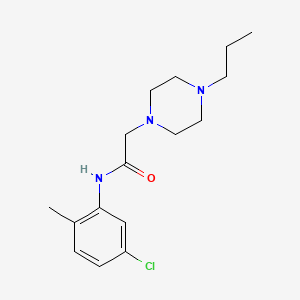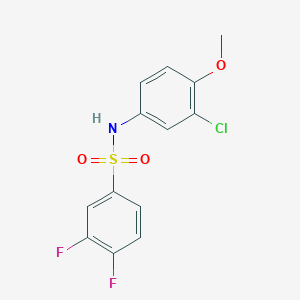![molecular formula C16H20N2O3 B5313542 3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5313542.png)
3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]piperidine is a chemical compound with potential applications in scientific research. This compound is also known as DMAP-NP and has a molecular formula of C17H20N2O3. DMAP-NP is a piperidine derivative that has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of DMAP-NP is not fully understood. However, it has been proposed that DMAP-NP interacts with specific receptors in cells and tissues, leading to changes in cellular function and signaling pathways.
Biochemical and Physiological Effects:
DMAP-NP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. DMAP-NP has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMAP-NP has several advantages as a research tool. It is easy to synthesize, has excellent fluorescent properties, and has been shown to have promising applications in the field of fluorescence imaging. However, its use in lab experiments is limited by its potential toxicity and lack of specificity for certain cellular receptors.
Zukünftige Richtungen
There are several future directions for the study of DMAP-NP. One potential direction is the development of more specific and targeted derivatives of DMAP-NP for use in scientific research. Another direction is the investigation of the potential therapeutic applications of DMAP-NP in the treatment of cancer and inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of DMAP-NP and its interactions with cellular receptors.
Synthesemethoden
The synthesis of DMAP-NP has been achieved by various methods. One of the most commonly used methods is the reaction of 3,5-dimethylpiperidine with 3-(4-nitrophenyl)acryloyl chloride in the presence of a base such as triethylamine. This method yields DMAP-NP as a yellow solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
DMAP-NP has been studied for its potential applications in scientific research. One of the most promising applications is in the field of fluorescence imaging. DMAP-NP has been shown to have excellent fluorescent properties, making it a useful tool for imaging biological structures such as cells and tissues.
Eigenschaften
IUPAC Name |
(E)-1-(3,5-dimethylpiperidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-9-13(2)11-17(10-12)16(19)8-5-14-3-6-15(7-4-14)18(20)21/h3-8,12-13H,9-11H2,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBWCLZWWZMIHT-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CN(C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamide](/img/structure/B5313463.png)
![N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B5313470.png)
![2-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5313492.png)
![6-[2-(1H-imidazol-2-yl)phenyl]-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5313503.png)

![4-benzoyl-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313505.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5313507.png)
![1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5313528.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-propylisonicotinamide](/img/structure/B5313533.png)
![7-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313540.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313558.png)
![4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5313562.png)

